N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that features a benzamide core with various substituents, including a dimethylamino group and a benzo[d]thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring, which can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Coupling with Benzamide: The benzo[d]thiazole derivative is then coupled with a benzamide derivative through a condensation reaction, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Dimethylamino Group: The final step involves the introduction of the dimethylamino group via nucleophilic substitution, where a suitable alkyl halide (e.g., 3-chloropropylamine) reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules and in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share a similar benzothiazole and benzamide structure but differ in their substituents.
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities.
Uniqueness
N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes with high selectivity makes it a valuable compound for anti-inflammatory research .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-15-10-11-18(14-17(15)3)21(26)25(13-7-12-24(4)5)22-23-20-16(2)8-6-9-19(20)27-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFQBPKYYOYEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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